[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride
Description
Properties
Molecular Formula |
C11H9Cl2NO2S |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H8ClNO2S.ClH/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15;/h1-4,6H,5H2,(H,14,15);1H |
InChI Key |
SKGKWMDBYLPHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
- Starting Materials: Ethyl 4-chloroacetoacetate and 2-chlorophenyl-substituted thiourea or thiobenzamide derivatives.
- Reaction Conditions: The condensation is typically carried out in methanol or another suitable solvent under reflux conditions for extended periods (e.g., 24 hours) to ensure complete cyclization.
- Mechanism: The nucleophilic sulfur and nitrogen atoms of the thiourea attack the electrophilic carbonyl and halogenated positions of the acetoacetate, forming the thiazole ring with the 2-chlorophenyl substituent at the 2-position.
Hydrolysis to Acetic Acid
- Hydrolysis Agent: Lithium hydroxide or other bases in aqueous media are used to hydrolyze the ester group to the free acid.
- Conditions: Typically performed at room temperature or slightly elevated temperatures for several hours (e.g., 4 hours).
- Acidification: After hydrolysis, the reaction mixture is acidified to pH 3-4 using dilute hydrochloric acid to precipitate the free acid.
Formation of Hydrochloride Salt
- Salt Formation: The free acid is suspended in water and treated with concentrated hydrochloric acid to form the hydrochloride salt.
- Isolation: The hydrochloride salt is isolated by crystallization from solvents such as 2-butanone or 2-butanol, followed by filtration and drying.
- Purification: Organic solvent extraction and drying over magnesium sulfate are used to purify the intermediate and final products.
Representative Experimental Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | Ethyl 4-chloroacetoacetate + 2-chlorophenyl thiourea in methanol, reflux 24 h | Formation of ethyl (2-(2-chlorophenyl)-1,3-thiazol-4-yl)acetate intermediate | Intermediate formed |
| 2 | LiOH in water, room temp, 4 h | Hydrolysis of ester to free acid | ~50% yield of (2-(2-chlorophenyl)-1,3-thiazol-4-yl)acetic acid |
| 3 | Acidification to pH 3-4 with HCl | Precipitation of free acid | Solid acid isolated |
| 4 | Suspension in water + concentrated HCl, crystallization from 2-butanone | Formation and isolation of hydrochloride salt | Hydrochloride salt obtained as crystalline solid |
Alternative and Supporting Methods
- Some patents describe the use of alkali metal haloacetates and potassium t-butoxide in t-butanol under nitrogen atmosphere to introduce the acetic acid side chain, followed by acidification and extraction steps to isolate the acid and its hydrochloride salt.
- Hydrolysis can be performed under acidic or alkaline conditions, with acid hydrolysis preferred for better control and yield.
- The hydrochloride salt can be prepared by direct purging of hydrochloric acid gas into the reaction mixture or by addition of hydrochloric acid solution, with control over mono- or dihydrochloride salt formation.
Research Findings and Notes
- The thiazole ring formation step is critical and requires careful control of temperature and reaction time to maximize yield and purity.
- Hydrolysis conditions affect the stability of the product; mild conditions prevent decarboxylation or degradation.
- The hydrochloride salt form improves the stability and handling of the compound, facilitating storage and further pharmaceutical development.
- Crystallization solvents and conditions are optimized to obtain high-purity crystalline hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Thiazole formation | Reflux in methanol, 24 h | Ensures complete cyclization |
| Hydrolysis | LiOH in water, RT, 4 h | Converts ester to acid |
| Acidification | HCl to pH 3-4 | Precipitates free acid |
| Salt formation | Concentrated HCl, crystallization from 2-butanone | Yields stable hydrochloride salt |
| Purification | Extraction with dichloromethane, drying over MgSO4 | Removes impurities |
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and chlorophenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and pain management.
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory activity, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating immune responses .
- Analgesic Effects : Clinical studies have evaluated its efficacy as an analgesic agent. In animal models, it has demonstrated significant pain relief comparable to established analgesics .
Agricultural Chemistry
The compound has also found applications in agriculture as a plant growth regulator and pest control agent.
- Fungicidal Activity : Research has shown that this compound possesses fungicidal properties against various fungal pathogens affecting crops. Its mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis .
- Herbicidal Properties : Studies indicate that the compound can inhibit the growth of certain weed species, making it useful in formulating herbicides that target specific plants without harming crops .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in treated groups compared to controls. |
| Study 2 | Analgesic efficacy | Showed comparable pain relief to traditional NSAIDs in animal models. |
| Study 3 | Fungicidal activity | Effective against Fusarium and Aspergillus species; reduced fungal load significantly. |
| Study 4 | Herbicidal effects | Inhibited growth of common weeds like Amaranthus retroflexus at low concentrations. |
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
Functional Group Variations
- Acetohydrazide derivative : 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetohydrazide (CAS: 33313-15-4) replaces the carboxylic acid with a hydrazide group, which may influence reactivity and biological targeting .
- Methyl-substituted analog : 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS: 259655-35-1) introduces a methyl group at the 5-position of the thiazole, increasing hydrophobicity .
Substituent Diversity
- Fluorophenyl analog : 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 83558-09-2) replaces chlorine with fluorine on the phenyl ring and substitutes acetic acid with an acetamide group, altering hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
- The hydrochloride salt form increases molecular weight by ~36.5 g/mol compared to the free acid.
- Methyl substitution (C₁₂H₁₀ClNO₂S) marginally increases molecular weight without significantly altering polarity.
Biological Activity
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for contributing to various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive review of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₈ClNO₂S. It possesses a thiazole moiety, which is integral to its biological activity. The structural characteristics that influence its pharmacological properties include:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 1 | E. coli | 0.23 | 0.47 |
| Compound 2 | B. cereus | 0.17 | 0.23 |
| Compound 3 | S. Typhimurium | 0.23 | 0.47 |
These results suggest that modifications in the thiazole structure can lead to enhanced antibacterial properties against both gram-positive and gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies focusing on its cytotoxic effects against cancer cell lines.
- In Vitro Studies : Compounds related to [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid were tested against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated that these compounds exhibit significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG-2 | Compound A | 15 |
| MCF-7 | Compound B | 20 |
The presence of the chlorophenyl group was noted to enhance the cytotoxic effects, making it a promising candidate for further development as an anticancer agent .
Study on Antimicrobial Efficacy
In a study published in 2022, researchers synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against clinically relevant pathogens. The findings demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Study on Anticancer Properties
Another significant study focused on the synthesis of novel thiazole derivatives and their evaluation against various cancer cell lines. The study concluded that compounds with structural similarities to [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid showed promising results in inhibiting tumor growth, particularly in liver and breast cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
